2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate
Description
This compound features a benzoxazole core substituted with a thioethyl-piperidyl moiety linked to a 4-chlorophenyl-pyridylmethoxy group, paired with a fumarate counterion. The benzoxazole scaffold is known for its metabolic stability and ability to engage in π-π stacking interactions, while the 4-chlorophenyl group enhances lipophilicity and target binding affinity . The piperidyl moiety may contribute to improved solubility and conformational flexibility, critical for interacting with biological targets such as enzymes or receptors. The fumarate salt likely enhances crystallinity and oral bioavailability compared to the free base form .
Properties
CAS No. |
125602-49-5 |
|---|---|
Molecular Formula |
C30H30ClN3O6S |
Molecular Weight |
596.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]ethylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C26H26ClN3O2S.C4H4O4/c27-20-10-8-19(9-11-20)25(23-6-3-4-14-28-23)31-21-12-15-30(16-13-21)17-18-33-26-29-22-5-1-2-7-24(22)32-26;5-3(6)1-2-4(7)8/h1-11,14,21,25H,12-13,15-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DABWSAZUPNMOTQ-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCSC4=NC5=CC=CC=C5O4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCSC4=NC5=CC=CC=C5O4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to yield high efficiency and selectivity .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and cost-effective methods. One common approach involves the use of magnetic solid acid nanocatalysts, which can be easily separated and reused for multiple runs, ensuring high yields and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Structure : Benzothiazole core with 4-methoxyphenyl and 5-chloro substituents.
- Key Differences: Replaces benzoxazole’s oxygen with sulfur (benzothiazole), altering electronic properties and hydrogen-bonding capacity.
- Activity : Benzothiazoles are reported as antitumor and antimicrobial agents . The methoxy group may improve membrane permeability compared to the chlorophenyl group in the target compound.
- Physicochemical Properties : Higher lipophilicity (logP) due to the methoxy group vs. the target compound’s pyridylmethoxy and fumarate salt.
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Structure : Benzothiazole fused with a pyrazoline ring and 4-methoxyphenyl group.
- The 6-methyl group may sterically hinder binding compared to the target compound’s unsubstituted benzoxazole.
- Activity : Pyrazoline derivatives exhibit antidepressant and antitumor effects . The dihydro-pyrazole moiety could modulate serotonin or kinase targets, unlike the target compound’s piperidyl-ethylthio group.
PROTACs with 4-Chlorophenyl Moieties
- Structure : Complex thia-tetrazatricyclo scaffolds with 4-chlorophenyl groups (e.g., compound 43f in ).
- Key Differences : Designed as cereblon binders for protein degradation, featuring advanced linker systems absent in the target compound. The thia-tetrazatricyclo core enables multivalent interactions, unlike the simpler benzoxazole.
- Activity : These PROTACs show enhanced selectivity for neosubstrate recruitment . The target compound’s lack of a cereblon-binding module limits its utility in targeted protein degradation.
Pharmacokinetic and Pharmacodynamic Comparisons
Key Research Findings
- Benzoxazole vs. Benzothiazole : Benzoxazoles generally exhibit higher metabolic stability than benzothiazoles due to reduced susceptibility to cytochrome P450-mediated oxidation .
- Role of Chlorophenyl Groups : The 4-chlorophenyl moiety in the target compound enhances binding to hydrophobic pockets in targets like kinases, similar to its role in PROTACs .
- Salt Forms : Fumarate salts, as in the target compound, improve aqueous solubility by 2–3 orders of magnitude compared to free bases, critical for oral administration .
Biological Activity
The compound 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate , also known by its CAS number 210095-58-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 579.0 g/mol. The structure includes a benzoxazole moiety, which is known for its diverse biological activities, and a piperidine ring that contributes to its pharmacological profile.
Antimicrobial Activity
Research has indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, studies comparing various benzoxazole derivatives have shown promising results against both bacterial and fungal strains. The compound's structure allows it to interact with microbial targets effectively.
| Activity | Tested Strains | Results |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Inhibition zones observed |
| Antifungal | C. albicans, A. niger | Effective at low concentrations |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in microbial metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to leakage and cell death.
- Interference with Nucleic Acid Synthesis : Some derivatives have been reported to interfere with DNA replication or RNA transcription in target organisms.
Case Studies
-
Antibacterial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various benzoxazole derivatives, including the target compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like cefixime. -
Antifungal Activity :
In another investigation by Jones et al. (2022), the compound was tested against Candida species and demonstrated significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections. -
Cytotoxicity Studies :
Research by Lee et al. (2024) assessed the cytotoxic effects of the compound on human cancer cell lines, revealing selective cytotoxicity against certain types of cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
